Lipophilicity Differentiation: XLogP3-AA Head-to-Head with 3-(Oxolan-3-yl)morpholine
3-(Oxolan-2-yl)morpholine exhibits an experimentally computed XLogP3-AA value of −0.1, which is 0.2 log units higher (more lipophilic) than its direct regioisomer 3-(oxolan-3-yl)morpholine (XLogP3-AA = −0.3) [1][2]. Both compounds share an identical TPSA of 30.5 Ų, molecular weight of 157.21 g/mol, and rotatable bond count of 1 [1][2]. The 0.2 log-unit shift arises solely from the difference in oxolane attachment position (C2 vs. C3), reflecting altered spatial distribution of the ether oxygen relative to the morpholine ring.
| Evidence Dimension | XLogP3-AA (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.1 |
| Comparator Or Baseline | 3-(Oxolan-3-yl)morpholine (CAS 1859200-67-1): XLogP3-AA = −0.3 |
| Quantified Difference | ΔXLogP3-AA = +0.2 log units (target compound more lipophilic) |
| Conditions | PubChem computed descriptor (XLogP3 3.0 algorithm). Both compounds share identical molecular formula C₈H₁₅NO₂, MW 157.21, TPSA 30.5 Ų, and rotatable bond count 1. |
Why This Matters
A 0.2 log-unit lipophilicity difference can translate to a measurable change in membrane permeability and non-specific protein binding in biochemical assays, making isomer selection non-trivial for fragment library design.
- [1] PubChem Compound Summary CID 53693643: 3-(oxolan-2-yl)morpholine. Computed descriptor: XLogP3-AA = −0.1. Accessed 2026-04-24. View Source
- [2] PubChem Compound Summary CID 91213446: 3-(oxolan-3-yl)morpholine. Computed descriptor: XLogP3-AA = −0.3. Accessed 2026-04-24. View Source
